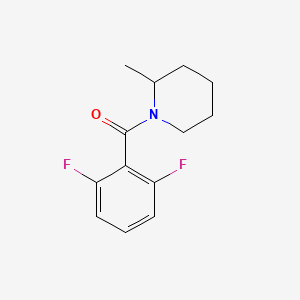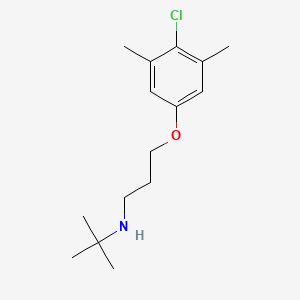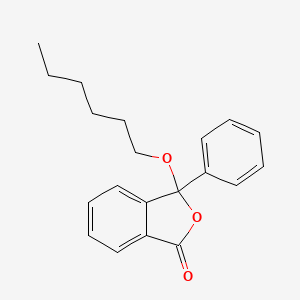
1-(2-adamantyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-3-piperidinol, commonly known as AP-7, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. AP-7 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
AP-7 acts as a competitive antagonist of the 1-(2-adamantyl)-3-piperidinol receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is an essential co-agonist for this compound receptor activation. As a result, AP-7 inhibits the opening of the ion channel and reduces the influx of calcium ions into the postsynaptic neuron.
Biochemical and Physiological Effects:
The inhibition of this compound receptors by AP-7 has been shown to have various biochemical and physiological effects. For example, AP-7 has been shown to reduce the magnitude of LTP in the hippocampus, which is a cellular model of learning and memory. Additionally, AP-7 has been shown to reduce the excitotoxicity associated with excessive glutamate release in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using AP-7 in lab experiments is its high selectivity for the 1-(2-adamantyl)-3-piperidinol receptor. This allows researchers to specifically target this receptor subtype without affecting other glutamate receptor subtypes. However, one limitation of AP-7 is its relatively low potency compared to other this compound receptor antagonists such as MK-801.
将来の方向性
There are several future directions for research involving AP-7. One area of interest is the role of 1-(2-adamantyl)-3-piperidinol receptors in pain processing, and AP-7 could be used to investigate this further. Additionally, AP-7 could be used to study the involvement of this compound receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective this compound receptor antagonists based on the structure of AP-7 could lead to the discovery of new therapeutic agents for neurological disorders.
合成法
AP-7 can be synthesized using a multi-step process starting from 2-adamantanone and piperidine. The first step involves the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the reaction of 2-adamantanol with piperidine in the presence of a strong acid catalyst to yield AP-7.
科学的研究の応用
AP-7 has been widely used as a research tool to investigate the role of 1-(2-adamantyl)-3-piperidinol receptors in various physiological and pathological processes. For example, AP-7 has been used to study the involvement of this compound receptors in synaptic plasticity, long-term potentiation (LTP), and spatial learning and memory. Additionally, AP-7 has been used to investigate the role of this compound receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2-adamantyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGCEAAVUHBBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)
![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)

![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)